8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound that features a trifluoromethyl group attached to a benzoxazine ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties .
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities . For instance, trifluoromethyl-containing drugs have been found to interact with PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
For example, the modification of the imidazole moiety in a compound with a trifluoromethyl group was found to decrease the apparent value of pKa, resulting in faster kinetics for the compound’s uptake .
Biochemical Pathways
It’s worth noting that fluorinated compounds, which include trifluoromethyl-containing compounds, are often involved in diverse biochemical pathways due to their selective c–f bond activation .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed that the introduction of a trifluoromethyl group could result in faster kinetics for the compound’s uptake .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit various pharmacological activities .
Action Environment
It’s known that the strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, making them likely to be recalcitrant in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst, such as copper or palladium, and may require specific solvents and temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that improves its efficacy and stability.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group that increases its potency.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific benzoxazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMHIXFAJFZCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585701 |
Source
|
Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-08-7 |
Source
|
Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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